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Compound of Interest

Compound Name:
5-Bromo-2-

hydroxyisonicotinaldehyde

CAS No.: 1227562-37-9

Cat. No.: B567225

Get Quote

Executive Summary
5-Bromo-2-hydroxyisonicotinaldehyde (CAS: 1227562-37-9) is a critical heterocyclic

scaffold used in the synthesis of pharmaceutical agents, particularly kinase inhibitors and

antimicrobial compounds.[1] Its utility lies in its trifunctional nature: an aldehyde for

condensation, a bromine for cross-coupling (Suzuki/Buchwald), and a hydroxyl/lactam motif for

hydrogen bonding.

However, this molecule presents unique analytical challenges. It exists in a dynamic tautomeric

equilibrium between the 2-hydroxypyridine and 2-pyridone forms, complicating

chromatographic behavior and spectroscopic interpretation. Furthermore, the aldehyde moiety

renders it susceptible to oxidative degradation. This guide provides a definitive protocol for the

characterization, impurity profiling, and handling of this compound, designed for drug

development professionals requiring rigorous quality control.

Part 1: Chemical Identity and Tautomeric Behavior
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Physicochemical Properties
The dual nature of the pyridine ring substitution dictates the physical handling of the material.

Property Specification Technical Note

CAS Number 1227562-37-9
Often indexed under

tautomeric names.

Formula C₆H₄BrNO₂ MW: 202.01 g/mol

Appearance Pale yellow to off-white solid Color deepens upon oxidation.

Solubility DMSO, DMF, MeOH (warm)
Poor solubility in non-polar

solvents.

pKa
~0.7 (N-protonation), ~8.5

(OH)

Amphoteric nature affects

HPLC retention.

Storage
2–8°C, Inert Atmosphere

(Ar/N₂)

Critical: Aldehyde is air-

sensitive.

The Tautomerism Challenge
The most significant analytical hurdle is the lactam-lactim tautomerism. In the solid state and

polar solvents (DMSO, MeOH), the equilibrium strongly favors the 2-pyridone (amide-like) form

due to intermolecular hydrogen bonding. In non-polar environments or gas phase, the 2-

hydroxypyridine form may persist.

Impact on Analysis:

HPLC: The pyridone form is more polar. Without pH control, peak splitting or severe tailing

occurs due to interconversion on the column.

NMR: The amide proton (N-H) appears broad and downfield (>11 ppm), while the hydroxyl

proton is often invisible due to exchange.
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Figure 1: Tautomeric equilibrium shifting toward the pyridone form in standard analytical

solvents.

Part 2: Analytical Strategy & Protocols
High-Performance Liquid Chromatography (HPLC)
Standard neutral mobile phases are unsuitable for this compound. The basic nitrogen and the

acidic enol/amide functionality require an acidic mobile phase to suppress ionization and

stabilize the protonated form, ensuring a sharp, singular peak.

Recommended Method: Acidic Reverse Phase
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Parameter Condition Rationale

Column

C18 Polar Embedded (e.g.,

Waters SymmetryShield or

Phenomenex Synergi Fusion)

Prevents peak tailing caused

by interaction between basic

nitrogen and residual silanols.

Dimensions 150 x 4.6 mm, 3.5 µm or 5 µm
Standard analytical scale for

resolution.

Mobile Phase A
Water + 0.1% Trifluoroacetic

Acid (TFA)

Critical: pH ~2.0 suppresses

enol ionization and protonates

the pyridine nitrogen.

Mobile Phase B Acetonitrile + 0.1% TFA

Matches ionic strength of

Phase A to prevent baseline

drift.

Gradient 5% B to 95% B over 20 min

Covers wide polarity range to

elute polar degradants (acids)

and non-polar impurities.

Flow Rate 1.0 mL/min Standard flow.

Detection UV @ 254 nm and 280 nm

280 nm is specific for the

conjugated pyridine-aldehyde

system.

Column Temp 30°C
Controls viscosity and

reproducibility.

Self-Validating Step: Inject a blank (DMSO) to ensure no carryover. Inject the sample at 0.5

mg/mL. If peak splitting is observed, increase TFA concentration to 0.15% or switch to a lower

pH buffer (Phosphate pH 2.5).

Mass Spectrometry (LC-MS)
Mass spectrometry provides the definitive confirmation of the bromine substitution pattern.

Ionization: Electrospray Ionization (ESI) in Positive Mode (M+H)⁺.

Isotopic Signature: Bromine exists as isotopes ⁷⁹Br and ⁸¹Br in a roughly 1:1 ratio.
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Expectation: A "doublet" molecular ion peak separated by 2 amu.

m/z Observed: ~201.9 and ~203.9.

Diagnostic: If the M+2 peak is missing or the ratio is not 1:1, the bromine is absent or the

sample is contaminated with a non-brominated analog.

Nuclear Magnetic Resonance (NMR)
NMR distinguishes the 5-bromo regioisomer from the 3-bromo impurity.

Solvent: DMSO-d₆ is preferred for solubility and stabilizing the tautomer.

¹H NMR Signals (300/400 MHz):

Aldehyde (-CHO): Singlet at ~9.8 – 10.2 ppm.

Amide (-NH): Broad singlet at ~12.0 – 13.0 ppm (confirms pyridone form).

Aromatic Protons:

Position 3 (H3): Singlet ~7.8 ppm (Deshielded by C=O and Br).

Position 6 (H6): Singlet ~8.2 ppm (Adjacent to Nitrogen).

Differentiation: A 3-bromo isomer would show different coupling (likely doublets) or a shift

in the H6 signal due to proximity changes.

Part 3: Impurity Profiling
Understanding the synthesis route allows for targeted impurity monitoring.
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Figure 2: Common impurity lineage. Impurity A is a storage degradant; B and C are process-

related.

Quantitative Limits (Suggested)
For early-stage drug development (Pre-clinical):

Purity: > 97.0% (HPLC Area %).

Impurity A (Acid): < 1.0% (Increases with poor storage).

Regioisomers: < 0.5% (Difficult to remove downstream).

Part 4: Handling and Stability Protocol
1. Inert Handling: Always weigh and dispense the solid under a flow of Nitrogen or Argon. The

aldehyde group is prone to autoxidation to the carboxylic acid (Impurity A), especially in

solution.

2. Solution Stability:

DMSO/DMF Stock: Stable for ~24 hours at 4°C.
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LC Samples: Analyze within 8 hours. If delays are expected, keep autosampler at 4°C.

Avoid: Protic solvents (Water/Methanol) for long-term storage, as hydrate or hemiacetal

formation can occur, complicating NMR spectra.

3. Re-purification: If purity drops below 95% due to oxidation (acid formation), the compound

can often be purified via:

Base Extraction: Dissolve in dilute NaHCO₃ (acid dissolves, aldehyde might not if it's the

pyridone form, but typically both dissolve). Correction: Both phenol and acid are acidic.

Recrystallization: Hot Ethanol or Methanol is the preferred method to remove the more polar

acid impurities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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